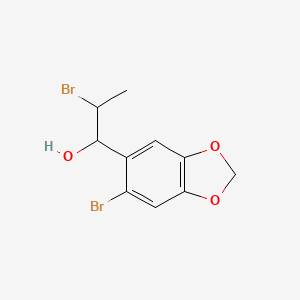
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is an organic compound that features a brominated benzodioxole ring attached to a bromopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which is then subjected to further reactions to introduce the bromopropanol group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dichloromethane .
Major Products
Major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with various molecular targets. The bromine atoms and the benzodioxole ring can participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Similar structure but with an ethanone group instead of propanol.
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl propionate: Similar structure but with a propionate ester group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Precursor in the synthesis of the target compound
Uniqueness
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is unique due to its dual bromination and the presence of both a benzodioxole ring and a propanol group, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
61051-20-5 |
|---|---|
Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H10Br2O3/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10,13H,4H2,1H3 |
InChI Key |
ATLHCIZOBPXMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1Br)OCO2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


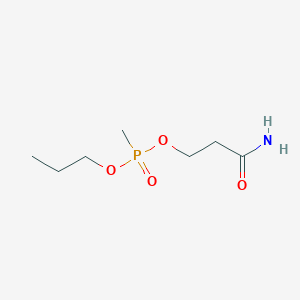

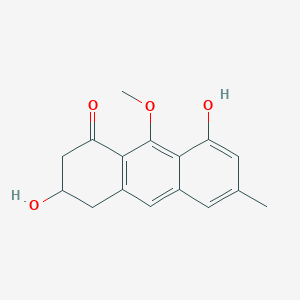
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
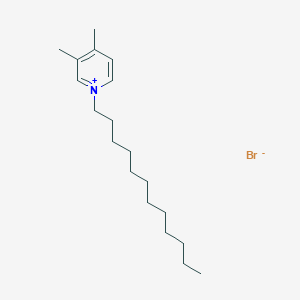



![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
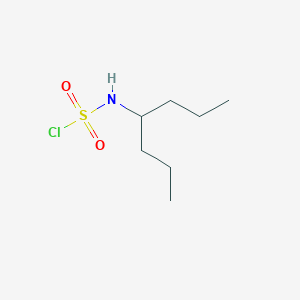
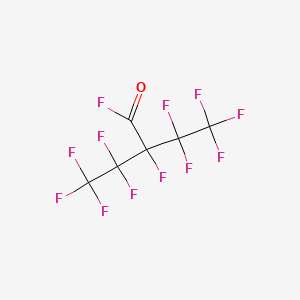
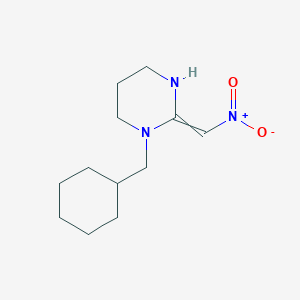
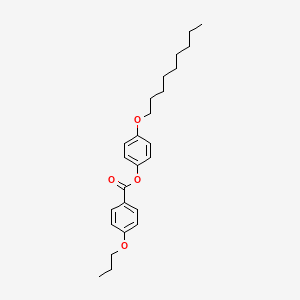
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
